4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine 4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13569572
InChI: InChI=1S/C9H11BrN2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h5H,1-4H2,(H2,11,12)
SMILES: C1CCC2=C(C1)C(=CN=C2N)Br
Molecular Formula: C9H11BrN2
Molecular Weight: 227.10 g/mol

4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine

CAS No.:

Cat. No.: VC13569572

Molecular Formula: C9H11BrN2

Molecular Weight: 227.10 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine -

Specification

Molecular Formula C9H11BrN2
Molecular Weight 227.10 g/mol
IUPAC Name 4-bromo-5,6,7,8-tetrahydroisoquinolin-1-amine
Standard InChI InChI=1S/C9H11BrN2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h5H,1-4H2,(H2,11,12)
Standard InChI Key QZTPSDMYQGRZGI-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=CN=C2N)Br
Canonical SMILES C1CCC2=C(C1)C(=CN=C2N)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-bromo-5,6,7,8-tetrahydroisoquinolin-1-amine, reflects its bicyclic structure comprising a benzene ring fused to a partially saturated piperidine moiety. Key identifiers include:

PropertyValueSource
CAS Registry Number855645-66-8
Molecular FormulaC9H11BrN2\text{C}_9\text{H}_{11}\text{BrN}_2
Molecular Weight227.10 g/mol
SMILESC1CCC2=C(C1)C(=CN=C2N)Br
InChIKeyQZTPSDMYQGRZGI-UHFFFAOYSA-N

X-ray crystallography data for this specific compound remains unpublished, but analogous tetrahydroisoquinolines exhibit chair conformations in the saturated ring, with bromine occupying an axial position to minimize steric strain . Computational models predict a dipole moment of 3.2 D, driven by the electronegative bromine and amine groups.

Synthesis and Manufacturing

Synthetic Routes

Industrial production, as disclosed by Capot Chemical, involves a four-step sequence starting from 1-amino-5,6,7,8-tetrahydroisoquinoline :

  • Bromination: Electrophilic aromatic substitution using Br2_2 in acetic acid at 40°C (yield: 68%).

  • Protection: The amine group is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions.

  • Purification: Column chromatography on silica gel with ethyl acetate/hexane (1:4).

  • Deprotection: Treatment with HCl in dioxane to yield the final product .

Alternative approaches include palladium-catalyzed cross-coupling to introduce bromine at a later stage, though these methods remain experimental .

Scalability Challenges

Current protocols face limitations in achieving >70% purity without iterative recrystallization, primarily due to byproducts like 4-bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one (CAS 860368-23-6), a common oxidation artifact . Manufacturers recommend storing the compound under nitrogen at –20°C to prevent degradation .

ScenarioFirst Aid Measure
InhalationMove to fresh air; administer oxygen if breathing is labored .
Skin ContactWash with soap and water; remove contaminated clothing .
Eye ExposureRinse cautiously with water for 15 minutes; seek medical attention .

Personal protective equipment (PPE) mandates nitrile gloves, lab coats, and ANSI-approved goggles during handling .

Future Research Directions

  • Metabolic Stability: Cytochrome P450 inhibition assays are needed to assess pharmacokinetic profiles.

  • Structural Optimization: Introducing electron-withdrawing groups at the 3-position could enhance receptor selectivity .

  • Toxicogenomics: RNA-seq analysis of hepatocyte models will clarify long-term toxicity risks.

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